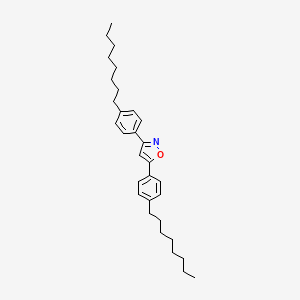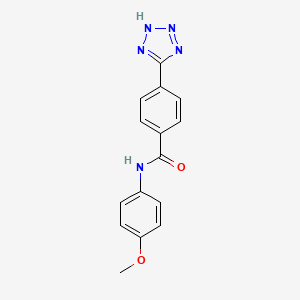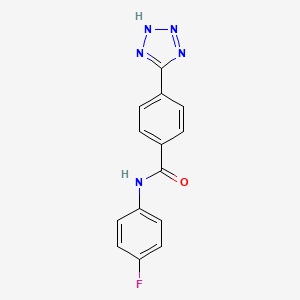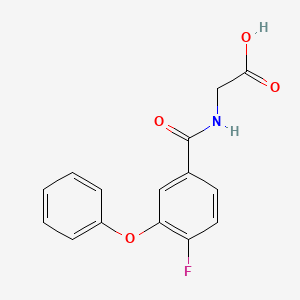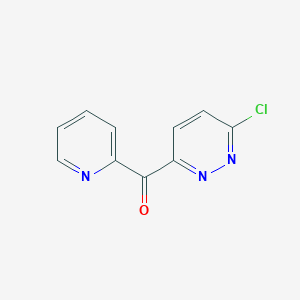![molecular formula C18H11BrCl3NO2 B12542083 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835602-02-3](/img/structure/B12542083.png)
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and phenoxy groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a halogenated aniline derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, etherification, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)aniline: Shares similar structural features but lacks the bromine atom.
4-Bromo-2-chloroaniline: Contains similar halogenation but differs in the positioning of the phenoxy groups.
Uniqueness
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of halogen atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
835602-02-3 |
|---|---|
Molecular Formula |
C18H11BrCl3NO2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2 |
InChI Key |
RRTYPNJMVMOZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

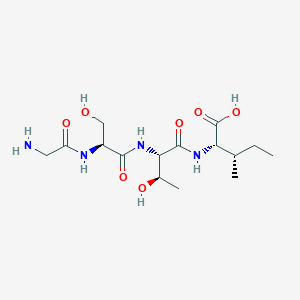
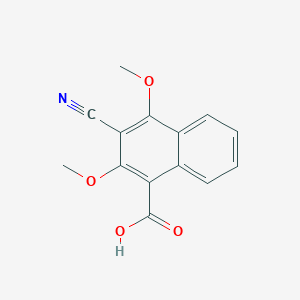
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
